molecular formula C18H17N3O3 B6540394 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021252-26-5

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No.: B6540394
CAS No.: 1021252-26-5
M. Wt: 323.3 g/mol
InChI Key: YWRJSSLGMAHNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a complex organic compound that features a benzamide moiety linked to a pyridazinone ring, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furanones.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

    N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide derivatives: Compounds with different substituents on the benzene ring or the furan ring.

    Pyridazinone derivatives: Compounds with variations in the pyridazinone ring structure.

Uniqueness: this compound is unique due to the combination of its structural features, which include a benzamide moiety, a pyridazinone ring, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17-10-9-15(16-8-4-13-24-16)20-21(17)12-5-11-19-18(23)14-6-2-1-3-7-14/h1-4,6-10,13H,5,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRJSSLGMAHNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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